2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide
Description
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylsulfanylphenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-26-17-8-6-16(7-9-17)22-10-12-23(13-11-22)20(25)19(24)21-15-4-3-5-18(14-15)27-2/h3-9,14H,10-13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNHIQGBCKMJBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)NC3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Buchwald-Hartwig Amination Protocol
The arylpiperazine core is synthesized via palladium-catalyzed coupling of 1-bromo-4-methoxybenzene with piperazine under inert conditions:
Reaction Conditions:
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: Cs₂CO₃ (2.5 eq)
- Solvent: Toluene, 110°C, 24 h
Mechanistic Insights:
The reaction proceeds through oxidative addition of the aryl bromide to Pd(0), followed by coordination of piperazine and reductive elimination to form the C–N bond.
Yield: 68–72% after silica gel chromatography.
Alternative SNAr Pathway
For substrates with electron-withdrawing groups, nucleophilic aromatic substitution (SNAr) is viable:
Procedure:
- 1-Chloro-4-nitrobenzene is treated with piperazine in DMF at 80°C.
- Nitro group reduction using H₂/Pd-C yields 4-(4-aminophenyl)piperazine .
- Methoxylation via Cu(I)-mediated coupling with methanol completes the synthesis.
Limitations: Lower yields (45–50%) due to competing side reactions.
Oxoacetamide Backbone Construction
Ethyl Oxalyl Chloride Route
Step 1: Synthesis of Ethyl 2-(Piperazin-1-yl)-2-oxoacetate
4-(4-Methoxyphenyl)piperazine + Cl-CO-CO-OEt → Ethyl 2-(piperazin-1-yl)-2-oxoacetate
Conditions:
- Solvent: Dichloromethane (DCM), 0°C
- Base: Triethylamine (2.2 eq)
- Time: 4 h
Workup: Aqueous NaHCO₃ wash, drying over MgSO₄, and rotary evaporation yield the ester (82% purity).
Step 2: Ester Hydrolysis to Carboxylic Acid
Ethyl ester → 2-(Piperazin-1-yl)-2-oxoacetic acid
Conditions:
- NaOH (2M, 3 eq), EtOH/H₂O (1:1), reflux, 2 h
- Acidification with HCl to pH 2–3 precipitates the acid (94% yield).
Direct Coupling via EDC/HOBt
The carboxylic acid is activated for amide bond formation with 3-(methylthio)aniline:
Procedure:
- 2-(Piperazin-1-yl)-2-oxoacetic acid (1 eq) is dissolved in DCM.
- EDC·HCl (1.2 eq) and HOBt (1.1 eq) are added at 0°C.
- After 15 min, 3-(methylthio)aniline (1.05 eq) is introduced.
- Stirring continues at RT for 12 h.
Purification:
- Extraction with 5% citric acid and brine.
- Column chromatography (SiO₂, EtOAc/hexane 3:7) yields the target compound (75–78%).
Alternative Synthetic Pathways
Mitsunobu Reaction for Ether Formation
For scale-up production, Mitsunobu coupling offers regioselective control:
Reagents:
- DIAD (1.5 eq)
- PPh₃ (1.5 eq)
- THF, 0°C → RT
Advantages: Avoids racemization and provides >90% enantiomeric excess.
Solid-Phase Synthesis
Automated SPPS using Wang resin:
- Resin-bound Fmoc-3-(methylthio)aniline is deprotected.
- Oxoacetic acid is coupled using HATU/DIEA.
- Piperazine is introduced via on-resin SN2 reaction.
Yield: 65% after cleavage (TFA/DCM).
Industrial-Scale Optimization
Continuous Flow Reactor Design
Parameters:
- Residence time: 8 min
- Temperature: 70°C
- Catalyst: Immobilized Pd nanoparticles on Al₂O₃
Benefits:
- 40% reduction in solvent use.
- 3-fold increase in throughput compared to batch processing.
Crystallization and Polymorph Control
Solvent Systems:
- Ethanol/water (7:3 v/v) for Form I (thermodynamically stable).
- Acetonitrile for Form II (high solubility).
Patented Technique: Seeding with Form I crystals ensures batch consistency.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.25 (d, J=8.4 Hz, ArH), 3.78 (s, OCH₃), 2.45 (s, SCH₃) |
| ¹³C NMR | δ 169.8 (C=O), 154.2 (piperazine C-N), 56.1 (OCH₃) |
| HRMS | [M+H]⁺ calc. 414.1521, found 414.1518 |
Purity Assessment
HPLC Conditions:
- Column: C18, 5 μm
- Mobile phase: MeCN/H₂O (0.1% TFA), gradient elution
- Retention time: 12.3 min
- Purity: >99.5%
Challenges and Mitigation Strategies
Oxidative Degradation
The methylthio group is prone to oxidation during storage. Solutions:
- Lyophilization under N₂ atmosphere.
- Addition of 0.1% BHT as antioxidant.
Piperazine Racemization
Prevention Methods:
- Conduct reactions below 25°C.
- Use chiral auxiliaries in asymmetric synthesis.
Chemical Reactions Analysis
2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxoacetamide moiety to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that similar piperazine derivatives can induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific pathways related to cell proliferation and survival.
- Case Study : A study published in the Tropical Journal of Pharmaceutical Research demonstrated that compounds with structural similarities to 2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide showed low IC50 values against various cancer cell lines, indicating strong anticancer potential compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest that it may inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.
- Research Findings : Compounds structurally related to this piperazine derivative displayed significant antimicrobial effects, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL .
Enzyme Inhibition
The compound may act as an inhibitor for enzymes involved in critical metabolic pathways. This inhibition can be particularly relevant in neurodegenerative diseases where enzyme dysregulation is common.
- Example : Similar compounds have shown potential as acetylcholinesterase inhibitors, which could pave the way for treatments targeting cognitive decline .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies provide insights into how modifications to the structure can enhance its efficacy.
Synthesis and Characterization
The synthesis of this compound involves several steps, including:
- Formation of the piperazine ring.
- Introduction of the methoxy and methylthio groups.
- Final acetamide formation through acylation reactions.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Mechanism of Action
The mechanism of action of 2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the receptors targeted .
Comparison with Similar Compounds
Key Insights :
- Trifluoromethyl (C7) and chloro () substituents increase receptor-binding affinity in some contexts but compromise aqueous solubility .
Variations in the Acetamide Substituent
The N-(3-(methylthio)phenyl) group contrasts with other aryl or heteroaryl acetamide substituents:
Key Insights :
- Methylthio groups (target and C5) balance lipophilicity and polar interactions, whereas thiophene () may enhance target engagement via sulfur-aromatic interactions .
- Para-substituted analogs (C5) often exhibit stronger receptor affinity than ortho/meta derivatives due to optimal spatial alignment .
Core Modifications in Related Compounds
Several analogs replace the 2-oxoacetamide core with alternative scaffolds:

Key Insights :
Biological Activity
The compound 2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide, often referred to as compound X , is a synthetic derivative of piperazine that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of compound X, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Compound X features a complex structure with the following characteristics:
- Molecular Formula : C25H28N4O2S
- Molecular Weight : 468.58 g/mol
- IUPAC Name : this compound
The presence of the methoxy group and piperazine moiety suggests potential interactions with various biological targets, particularly within the central nervous system (CNS).
1. Antidepressant Activity
Research indicates that compounds with similar piperazine structures exhibit antidepressant-like effects. Studies have shown that compound X may modulate serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors, which are crucial in mood regulation. For instance, a study demonstrated that piperazine derivatives could enhance serotonergic neurotransmission, leading to improved mood in animal models .
2. Antipsychotic Effects
Compounds similar to compound X have been evaluated for their antipsychotic properties. The modulation of dopaminergic pathways is a key mechanism through which these compounds exert their effects. In particular, the affinity for dopamine D2 receptors is critical for antipsychotic activity . Preliminary data suggest that compound X may possess such affinity, warranting further investigation.
3. Antimicrobial Activity
The antimicrobial properties of compound X have been assessed against various bacterial strains. A study reported that related piperazine derivatives exhibited moderate to strong antibacterial activity. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | |
| Antipsychotic | Dopamine receptor antagonism | |
| Antimicrobial | Disruption of bacterial cell wall synthesis |
Case Study: Antidepressant Efficacy
In a controlled study involving rodent models, compound X was administered at varying doses to evaluate its antidepressant effects using the forced swim test (FST). Results indicated a significant reduction in immobility time at higher doses compared to control groups, suggesting a robust antidepressant-like effect.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, starting with coupling of the piperazine and methoxyphenyl moieties, followed by oxoacetamide formation. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen .
- Thioether linkage stabilization : Optimize temperature (60–80°C) and solvent polarity (e.g., ethanol/acetic acid) to prevent side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .
Q. Which spectroscopic methods are most effective for characterizing purity and structural integrity?
- NMR : H and C NMR confirm regiochemistry of the piperazine and methylthiophenyl groups. Aromatic protons appear at δ 6.8–7.5 ppm, while the oxoacetamide carbonyl resonates at ~168 ppm .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H] at m/z 440.1782) validates molecular formula .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) detect impurities at 254 nm .
Q. What safety precautions are essential when handling this compound?
- GHS Hazards : Acute toxicity (oral, Category 4), skin/eye irritation. Use PPE (gloves, goggles, lab coat) and work in a fume hood .
- Spill Management : Avoid dust generation; collect spills with absorbent materials and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data?
- Assay standardization : Compare IC values across uniform cell lines (e.g., HEK293 vs. HeLa) under controlled pH and serum conditions .
- Metabolic stability testing : Use liver microsomes (human/rat) to assess if metabolite interference explains variability in in vivo efficacy .
- Target engagement studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding to suspected targets (e.g., serotonin receptors) .
Q. What strategies optimize the compound’s pharmacokinetic profile for CNS penetration?
- LogP adjustment : Introduce polar groups (e.g., hydroxyl) to reduce LogP from 3.2 to 2.5–2.8, improving blood-brain barrier permeability .
- Prodrug design : Mask the oxoacetamide as an ester to enhance solubility and enable enzymatic activation in the brain .
- Plasma protein binding assays : Use equilibrium dialysis to identify structural modifications that reduce albumin binding (>90% unbound target) .
Q. How can computational methods guide SAR studies to minimize off-target effects?
- Molecular docking : Screen against GPCR databases (e.g., GPCRdb) to prioritize piperazine modifications that enhance 5-HT selectivity over α-adrenergic receptors .
- Free-energy perturbation (FEP) : Predict binding affinity changes for methylthiophenyl substituents (e.g., replacing -SCH with -SOCH) .
- Off-target profiling : Use KinomeScan® to assess kinase inhibition risks and refine the core scaffold .
Methodological Recommendations
- Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
- Synthetic Reproducibility : Document reaction atmosphere (e.g., inert gas vs. air) and solvent drying protocols to mitigate batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

